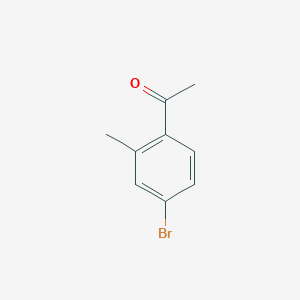
1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene is a halogenated aromatic compound with the molecular formula C7H2BrF5. This compound is characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to a benzene ring. It is commonly used as an intermediate in organic synthesis, particularly in the formation of organometallic compounds .
Preparation Methods
The synthesis of 1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene typically involves halogenation reactions. One common method is the palladium-catalyzed cross-coupling reaction, which is widely used for the preparation of various halogenated benzene derivatives . Another method involves the use of N,N’-dibromo-5,5-dimethylhydantoin in acidic media to introduce the bromine and fluorine substituents on the benzene ring . Industrial production methods often utilize similar halogenation techniques, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles, making it a versatile intermediate in organic synthesis.
Electrophilic Aromatic Substitution: The electron-withdrawing effect of the fluorine atoms makes the benzene ring more reactive towards electrophiles.
Cross-Coupling Reactions: The compound can participate in palladium-catalyzed cross-coupling reactions to form more complex structures.
Common reagents used in these reactions include palladium catalysts, N,N’-dibromo-5,5-dimethylhydantoin, and various nucleophiles. Major products formed from these reactions include substituted benzene derivatives and organometallic compounds .
Scientific Research Applications
1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene involves its reactivity as a halogenated aromatic compound. The bromine and fluorine substituents on the benzene ring influence its reactivity, making it a suitable intermediate for various chemical reactions. The electron-withdrawing effect of the fluorine atoms enhances the compound’s reactivity towards electrophiles, while the bromine atom serves as a good leaving group in nucleophilic substitution reactions .
Comparison with Similar Compounds
1-Bromo-2,5-difluoro-4-(trifluoromethyl)benzene can be compared with other halogenated benzene derivatives, such as:
1-Bromo-3,5-bis(trifluoromethyl)benzene: Similar in structure but with two trifluoromethyl groups, making it more reactive in certain reactions.
4-Bromobenzotrifluoride: Contains a single trifluoromethyl group and is used in similar applications.
1-Bromo-4-(trifluoromethoxy)benzene: Features a trifluoromethoxy group, which alters its reactivity compared to the trifluoromethyl group.
The uniqueness of this compound lies in its specific substitution pattern, which provides distinct reactivity and stability, making it valuable for various synthetic applications .
Properties
IUPAC Name |
1-bromo-2,5-difluoro-4-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2BrF5/c8-4-2-5(9)3(1-6(4)10)7(11,12)13/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRNCYVHNJMSHKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2BrF5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.99 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[2-(Pyrrolidin-1-yl)ethoxy]aniline](/img/structure/B1291388.png)








